1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethyl group.
Scientific Research Applications
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in designing new compounds with specific properties.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit therapeutic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Safety and Hazards
“1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene” is classified as Acute Tox. 3 Oral . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reactions. Common catalysts include palladium or copper-based catalysts.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as potassium permanganate can oxidize the trifluoroethyl group, while reducing agents like lithium aluminum hydride can reduce it.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene and 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene share similar structural features but differ in their substituents.
Uniqueness: The presence of both bromine and fluorine atoms, along with the trifluoroethyl group, gives this compound unique reactivity and properties.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKXBQCWYHXJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237621 | |
Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-80-8 | |
Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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